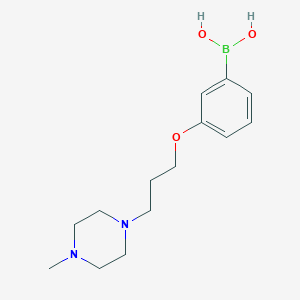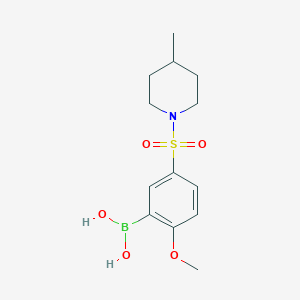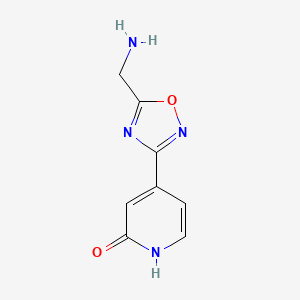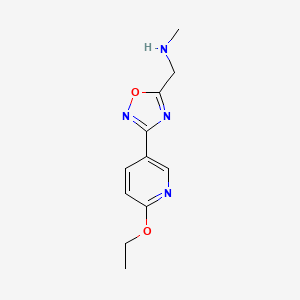![molecular formula C13H16N2O3 B1473081 Tert-butil (benzo[d]isoxazol-3-ilmetil)carbamato CAS No. 1936628-40-8](/img/structure/B1473081.png)
Tert-butil (benzo[d]isoxazol-3-ilmetil)carbamato
Descripción general
Descripción
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Analgésicas
Los derivados de isoxazol, como el Tert-butil (benzo[d]isoxazol-3-ilmetil)carbamato, han mostrado un potencial destacado como analgésicos . Esto significa que podrían utilizarse en el desarrollo de nuevos fármacos para aliviar el dolor.
Aplicaciones Antiinflamatorias
Estos compuestos también han demostrado propiedades antiinflamatorias . Esto sugiere que podrían utilizarse en el tratamiento de afecciones caracterizadas por inflamación.
Aplicaciones Anticancerígenas
Se ha encontrado que los derivados de isoxazol exhiben actividades anticancerígenas . Esto indica que podrían utilizarse en el desarrollo de nuevas terapias contra el cáncer.
Aplicaciones Antimicrobianas
Estos compuestos han mostrado propiedades antimicrobianas , lo que sugiere un posible uso en el tratamiento de diversas infecciones bacterianas y fúngicas.
Aplicaciones Antivirales
Los derivados de isoxazol han demostrado actividades antivirales . Esto sugiere que podrían utilizarse en el desarrollo de nuevos fármacos antivirales.
Aplicaciones Anticonvulsivas
Compuestos como el this compound se han utilizado en la síntesis de sustancias con propiedades anticonvulsivas . Esto indica un posible uso en el tratamiento de afecciones como la epilepsia.
Mecanismo De Acción
Target of Action
Isoxazole derivatives have been found to exhibit a wide spectrum of biological activities. They have shown potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The specific targets of these compounds can vary widely depending on their structure and the functional groups present.
Mode of Action
The mode of action of isoxazole derivatives can also vary greatly depending on their specific structure and the biological activity they exhibit. For example, some isoxazole derivatives may act by inhibiting certain enzymes, interacting with specific receptors, or interfering with particular biochemical processes .
Biochemical Pathways
Isoxazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, an isoxazole derivative with anticancer activity might interfere with cell division or DNA replication, while an isoxazole derivative with anti-inflammatory activity might inhibit the production of pro-inflammatory cytokines .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of isoxazole derivatives can vary widely depending on their specific structure and the functional groups present. These properties can significantly impact the bioavailability of these compounds .
Result of Action
The molecular and cellular effects of isoxazole derivatives can include changes in enzyme activity, alterations in signal transduction pathways, modulation of receptor function, and effects on gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of isoxazole derivatives .
Análisis Bioquímico
Biochemical Properties
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research .
Cellular Effects
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins. These effects on cellular function highlight the compound’s potential as a research tool for studying cellular processes .
Molecular Mechanism
The molecular mechanism of action of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. The compound’s ability to influence enzyme activity and gene expression underscores its potential as a biochemical tool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its activity. Long-term effects on cellular function have also been observed, with some studies indicating that prolonged exposure can lead to alterations in cellular processes .
Dosage Effects in Animal Models
The effects of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, toxic or adverse effects may be observed. These threshold effects highlight the importance of careful dosage optimization in research and potential therapeutic applications .
Metabolic Pathways
Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially affecting metabolic flux and metabolite levels. The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying metabolism and related processes .
Transport and Distribution
Within cells and tissues, Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific tissues or cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of Tert-butyl (benzo[d]isoxazol-3-ylmethyl)carbamate is an important factor in its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell .
Propiedades
IUPAC Name |
tert-butyl N-(1,2-benzoxazol-3-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)17-12(16)14-8-10-9-6-4-5-7-11(9)18-15-10/h4-7H,8H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQXTLKFANWYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 5-(pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1472999.png)
![Methyl 3-[6-(dimethylamino)-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1473001.png)

![8-piperazin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B1473005.png)
![(1-(cyclopropylmethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473006.png)




![N-methyl-1-(6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1473014.png)
![(1-cyclopropyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1473017.png)

![3-Methyl-5-(2-azaspiro[4.5]decan-4-yl)-1,2,4-oxadiazole](/img/structure/B1473019.png)
![Tert-butyl 4-((5-chlorobenzo[d]isoxazol-3-yl)methyl)piperazine-1-carboxylate](/img/structure/B1473021.png)
